molecular formula C9H11NOS B3370296 2-(4-Methylphenoxy)ethanethioamide CAS No. 35370-83-3

2-(4-Methylphenoxy)ethanethioamide

Cat. No.: B3370296
CAS No.: 35370-83-3
M. Wt: 181.26 g/mol
InChI Key: NNRKWGZSPJSESU-UHFFFAOYSA-N
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Description

“2-(4-Methylphenoxy)ethanethioamide” is a chemical compound with the molecular formula C9H11NOS . It has a molecular weight of 181.25 . This compound is typically available in solid form .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom . The InChI code for this compound is 1S/C9H11NOS/c1-7-2-4-8(5-3-7)11-6-9(10)12/h2-5H,6H2,1H3,(H2,10,12) .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . It has a melting point of 118-120°C .

Scientific Research Applications

Sorption of Phenoxy Herbicides

Werner, Garratt, and Pigott (2012) reviewed the sorption of 2,4-D and other phenoxy herbicides, emphasizing their sorption to soil organic matter and iron oxides, which are relevant for environmental contamination and remediation studies (Werner, Garratt, & Pigott, 2012).

Fluorescent Chemosensors

Roy (2021) highlighted the significance of 4-Methyl-2,6-diformylphenol (DFP) in developing chemosensors for detecting various analytes, a field that has seen significant advancements and offers opportunities for further research in detection and sensor technologies (Roy, 2021).

Environmental Impact and Treatment

Environmental Occurrence of Novel Brominated Flame Retardants (NBFRs)

Zuiderveen, Slootweg, and de Boer (2020) conducted a review on NBFRs, discussing their occurrence, environmental fate, and toxicity, indicating the need for further research on these persistent environmental pollutants (Zuiderveen, Slootweg, & de Boer, 2020).

Treatment of Pesticide Industry Wastewater

Goodwin et al. (2018) reviewed the treatment options for wastewater produced by the pesticide industry, emphasizing the importance of designing effective treatment processes for contaminants like 2,4-D and other related compounds (Goodwin, Carra, Campo, & Soares, 2018).

Toxicology of 2,4,6-Tribromophenol (TBP)

Koch and Sures (2018) reviewed the environmental concentrations, toxicokinetics, and toxicodynamics of TBP, highlighting its widespread occurrence due to multiple sources and the need for a better understanding of its effects (Koch & Sures, 2018).

Bioactive Compounds and Health Implications

Pharmacological Properties of Thymol

Nagoor Meeran et al. (2017) provided a comprehensive review of the pharmacological properties of Thymol, a compound structurally similar to phenolic compounds, outlining its therapeutic potential against various diseases and the need for further pharmaceutical development (Nagoor Meeran, Javed, Al Taee, Azimullah, & Ojha, 2017).

Environmental Concentrations and Toxicology of TBP

Liu and Mabury (2020) summarized the studies on synthetic phenolic antioxidants, highlighting their widespread occurrence in the environment, human exposure, and potential toxicity, urging for future research to understand their long-term effects (Liu & Mabury, 2020).

Sources and Bioactivities of 2,4-Di-Tert-Butylphenol

Zhao et al. (2020) reviewed the natural sources and bioactivities of 2,4-Di-Tert-Butylphenol and its analogs, emphasizing their toxic secondary metabolite nature and the necessity to explore their bioactive roles (Zhao, Wang, Lucardi, Su, & Li, 2020).

Chlorogenic Acid (CGA) Pharmacological Review

Naveed et al. (2018) critically reviewed the biological and pharmacological effects of CGA, a phenolic acid, advocating for more research to optimize its biological and pharmacological effects and potential use as a natural safeguard food additive (Naveed et al., 2018).

Safety and Hazards

This compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These statements indicate that the compound is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Safety measures include avoiding breathing its dust, mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Properties

IUPAC Name

2-(4-methylphenoxy)ethanethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS/c1-7-2-4-8(5-3-7)11-6-9(10)12/h2-5H,6H2,1H3,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRKWGZSPJSESU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301295403
Record name 2-(4-Methylphenoxy)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301295403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35370-83-3
Record name 2-(4-Methylphenoxy)ethanethioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35370-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Methylphenoxy)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301295403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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